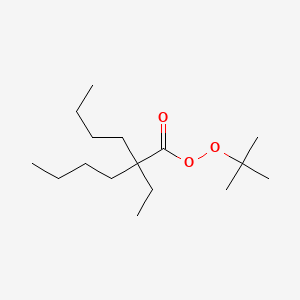

Tert-butyl 2-butyl-2-ethylhexaneperoxoate

Description

Tert-butyl 2-butyl-2-ethylhexaneperoxoate: is an organic peroxide primarily used as a radical initiator in polymerization processes. It is a colorless liquid at room temperature and is known for its high reactivity and thermal instability. This compound is widely used in the production of polymers such as polyethylene and acrylic polymers, as well as in the curing of unsaturated polyester resins .

Properties

CAS No. |

61415-90-5 |

|---|---|

Molecular Formula |

C16H32O3 |

Molecular Weight |

272.42 g/mol |

IUPAC Name |

tert-butyl 2-butyl-2-ethylhexaneperoxoate |

InChI |

InChI=1S/C16H32O3/c1-7-10-12-16(9-3,13-11-8-2)14(17)18-19-15(4,5)6/h7-13H2,1-6H3 |

InChI Key |

JJZHDNSPPGKYIY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)(CCCC)C(=O)OOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 2-butyl-2-ethylhexaneperoxoate can be synthesized through the reaction of tert-butyl alcohol with hydrogen peroxide in the presence of an acid catalyst. The reaction typically involves mixing equimolar amounts of tert-butyl alcohol and 30-50% hydrogen peroxide, followed by the addition of sulfuric acid to catalyze the reaction .

Industrial Production Methods: The industrial production of this compound is carried out in a closed process to minimize worker exposure. The process involves the controlled reaction of tert-butyl alcohol with hydrogen peroxide under specific temperature and pressure conditions. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-butyl-2-ethylhexaneperoxoate primarily undergoes decomposition reactions due to its peroxide functional group. These reactions can be triggered by heat, light, or the presence of certain catalysts.

Common Reagents and Conditions:

Oxidation: The compound can act as an oxidizing agent, decomposing to form free radicals that initiate polymerization reactions.

Reduction: It can be reduced to its corresponding alcohol and hydroperoxide under specific conditions.

Substitution: The peroxide group can be substituted by other functional groups in the presence of suitable reagents.

Major Products Formed: The decomposition of this compound typically results in the formation of tert-butyl alcohol, ethylhexanoic acid, and various free radicals that can initiate polymerization .

Scientific Research Applications

Chemistry: Tert-butyl 2-butyl-2-ethylhexaneperoxoate is widely used as a radical initiator in the polymerization of various monomers, including ethylene, propylene, and acrylic monomers. It is also used in the synthesis of block copolymers and graft copolymers .

Biology and Medicine:

Industry: In the industrial sector, this compound is used as a curing agent for unsaturated polyester resins, which are widely used in the production of fiberglass-reinforced plastics and other composite materials .

Mechanism of Action

The primary mechanism of action of tert-butyl 2-butyl-2-ethylhexaneperoxoate involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate polymerization reactions by attacking the double bonds of monomers, leading to the formation of polymer chains. The compound’s reactivity is influenced by factors such as temperature, pressure, and the presence of catalysts .

Comparison with Similar Compounds

Tert-butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.

Cumene hydroperoxide: Used in the production of phenol and acetone, as well as a radical initiator in polymerization.

Benzoyl peroxide: Commonly used in the polymerization of styrene and as an acne treatment.

Uniqueness: Tert-butyl 2-butyl-2-ethylhexaneperoxoate is unique due to its specific structure, which provides a balance between reactivity and stability. Its ability to generate free radicals at relatively low temperatures makes it particularly useful in polymerization processes where controlled initiation is required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.